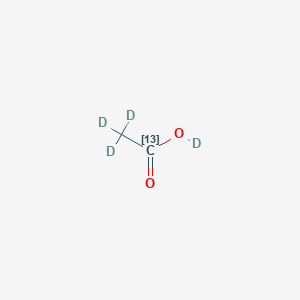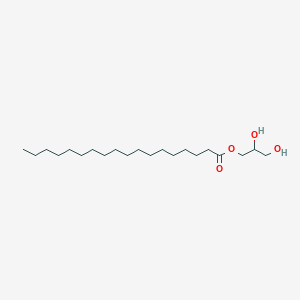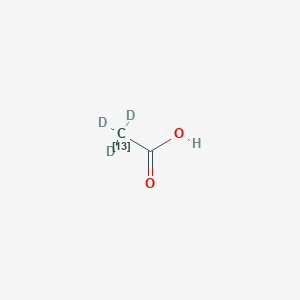
2,3,4-三氟苯酚
描述
2,3,4-Trifluorophenol is an ortho-fluorinated trifluorophenol . It can be used as a resin compound for cladding of optical fiber .
Molecular Structure Analysis
The molecular structure of 2,3,4-Trifluorophenol can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2,3,4-Trifluorophenol has a density of 1.46 g/mL at 25 °C (lit.), a boiling point of 69 °C/43 mmHg (lit.), and a melting point of 30-34 °C (lit.) .科学研究应用
有机合成中的官能化
2,3,4-三氟苯酚已被用于通过有机金属中间体在各种苯酚中进行区域性的官能化。这个过程涉及将2,3,4-三氟苯酚转化为各种羟基苯甲酸,展示了有机金属方法在多样性定向合成中的潜力 (Marzi, Gorecka, & Schlosser, 2004)。
光谱学和气相研究
已研究了气相中2,3,4-三氟苯酚阳离子的发射光谱,为电子跃迁和辐射衰减提供了见解。这些研究对于理解氟取代苯酚的分子结构和行为至关重要 (Maier, Marthaler, Mohraz, & Shiley, 1980)。
Lewis酸催化
与2,3,4-三氟苯酚密切相关的三(五氟苯基)硼烷在有机和有机金属化学中被用作催化剂。它在氢金属化反应、烷基化和醛缩反应中发挥作用。其高Lewis酸性和独特性质使其适用于各种催化应用 (Erker, 2005)。
在有机电子学中的作用
像2,3,4-三氟苯酚这样的氟代苯酚已在有机发光器件的开发中得到探索。它们作为注入孔和传输孔的层,由于其吸电子性质,提高了器件效率 (Li et al., 2012)。
NMR和振动光谱分析
对类似于2,3,4-三氟苯酚的化合物如2,4-二氟苯酚的研究为分子结构和振动光谱提供了宝贵的见解。这些分析对于理解氟代苯酚的物理和化学性质至关重要 (Subramanian, Anbarasan, & Manimegalai, 2009)。
氟代苯酚作为pH敏感探针
包括2,3,4-三氟苯酚在内的氟代苯酚已被用作光谱研究中的pH敏感探针。它们与不同环境的相互作用提供了对各种系统中pH变化和化学相互作用的见解 (Gasbarri & Angelini, 2014)。
硼化学中的现代进展
与2,3,4-三氟苯酚相关的化合物在推动硼化学方面具有重要意义。它们的独特性质已被利用在各种反应中,展示了氟代苯酚在现代化学合成中的多功能性 (Lawson & Melen, 2017)。
吸附研究
活性碳纤维可以与2,3,4-三氟苯酚等物质官能化,用于吸附各种酚类化合物。这些研究对于理解环境应用中酚类化合物的吸附行为和机制至关重要 (Liu et al., 2010)。
安全和危害
When handling 2,3,4-Trifluorophenol, it is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
2,3,4-trifluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGSULQFKYOYEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182469 | |
| Record name | Phenol, 2,3,4-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trifluorophenol | |
CAS RN |
2822-41-5 | |
| Record name | Phenol, 2,3,4-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002822415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,3,4-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-Trifluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

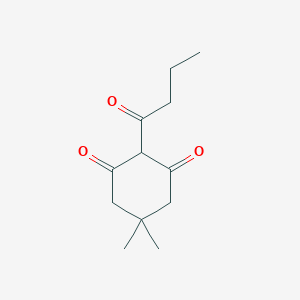
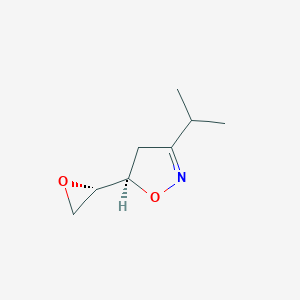
![4-Methyl-1-acetoxycalix[6]arene](/img/structure/B133443.png)
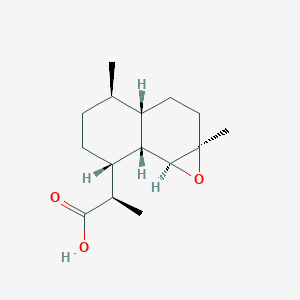


![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B133450.png)
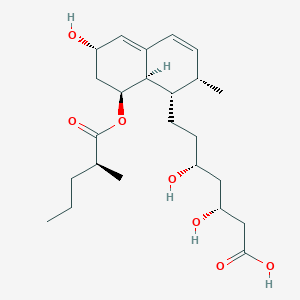
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester](/img/structure/B133452.png)

